molecular formula C14H20N4O2S2 B6768303 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No.: B6768303
M. Wt: 340.5 g/mol
InChI Key: VZJRZWDFWMMLQV-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound featuring a thiazole ring, a pyrroloimidazole core, and a sulfonamide group

Properties

IUPAC Name

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S2/c1-9-14(21-11(3)16-9)10(2)17(4)22(19,20)13-8-15-12-6-5-7-18(12)13/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJRZWDFWMMLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)N(C)S(=O)(=O)C2=CN=C3N2CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The pyrroloimidazole core is then synthesized, often involving the use of N-heterocyclic carbenes (NHC) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, altering their function and leading to various biological effects . The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is unique due to its combination of a thiazole ring, a pyrroloimidazole core, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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